(S)-(+)-2-Methylglutaric Acid
Overview
Description
(S)-(+)-2-Methylglutaric Acid is a chiral organic compound with the molecular formula C6H10O4 It is an enantiomer of 2-methylglutaric acid, characterized by its specific three-dimensional arrangement of atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Methylglutaric Acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-methylglutaronitrile using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the enzymatic resolution of racemic 2-methylglutaric acid using lipases, which selectively hydrolyze one enantiomer, leaving the other intact.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems to achieve high yields and purity. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Methylglutaric Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the nucleophile and the desired product.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in compounds with different functional groups replacing the original ones.
Scientific Research Applications
(S)-(+)-2-Methylglutaric Acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and activity.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in metabolic pathways.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Methylglutaric Acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes, influencing the production of key metabolites. Its chiral nature allows it to interact selectively with other chiral molecules, affecting biochemical pathways and reactions.
Comparison with Similar Compounds
2-Methylglutaric Acid: The racemic mixture of the compound.
Glutaric Acid: A structurally similar compound with a different side chain.
Adipic Acid: Another dicarboxylic acid with similar properties.
Uniqueness: (S)-(+)-2-Methylglutaric Acid is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it valuable in applications requiring high stereoselectivity, such as asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-2-methylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCMVICBNBXNA-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306810 | |
Record name | (2S)-2-Methylpentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-82-8 | |
Record name | (2S)-2-Methylpentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylglutaric acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Methylpentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Methylglutaric Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLGLUTARIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7C0759K35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (S)-(+)-2-Methylglutaric Acid used to determine the stereochemistry of natural products?
A: this compound serves as a valuable reference compound in elucidating the absolute configuration of natural products. For instance, degradation of guaiol, a sesquiterpenoid, yielded this compound, confirming the stereochemistry at specific carbon atoms within the guaiol molecule []. Similarly, the configuration of myoporone, a toxic furanoid ketone, was established by degradation to this compound []. This highlights the significance of this compound in stereochemical analysis, particularly for natural product chemistry.
Q2: Can this compound be used to synthesize novel materials?
A: Yes, this compound can act as a building block for creating chiral two-dimensional coordination polymers with lanthanide ions []. Researchers have successfully synthesized a series of isostructural, homochiral lanthanide(III) coordination polymers using this compound and a base. These polymers exhibit unique properties depending on the incorporated lanthanide ion, such as fluorescence or magnetic relaxation []. This demonstrates the potential of this compound in developing novel materials for various applications, including luminescent materials and magnetic materials.
Q3: Are there any known biological activities associated with this compound or its derivatives?
A: While this compound itself may not possess direct biological activity, it plays a crucial role in understanding the toxicity of certain natural products. For example, myoporone, which degrades to this compound, exhibits toxicity in mice, inducing a specific pathology []. Although myoporone is not toxic to sheep, its degradation product, this compound, offers insights into the metabolic fate and potential toxicological implications of myoporone and structurally related compounds in biological systems.
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